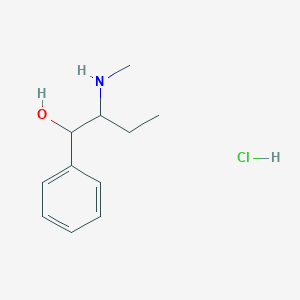

2-(Methylamino)-1-phenylbutan-1-ol--hydrogen chloride (1/1)

Description

Historical Context of Related Chemical Scaffolds in Medicinal Chemistry Research

The story of Buphedrine.HCl is intrinsically linked to the rich history of the phenethylamine (B48288) scaffold, a structural motif of paramount importance in medicinal chemistry. osti.gov This core structure, consisting of a phenyl ring attached to an amino group via a two-carbon ethyl chain, is the foundational blueprint for a multitude of biologically active compounds, both natural and synthetic. rsc.orgdcu.ie

Historically, the significance of the phenethylamine framework was first recognized through the study of naturally occurring alkaloids. For instance, ephedrine (B3423809), isolated from the Ephedra plant in 1885, has been used for centuries in traditional medicine. wikipedia.orgresearchgate.net The elucidation of its structure revealed the characteristic phenethylamine backbone, sparking intense interest in the synthesis and pharmacological evaluation of related molecules.

The 20th century witnessed an explosion of research into phenethylamine derivatives, leading to the development of a wide array of therapeutic agents. This research established the phenethylamine scaffold as a "privileged structure" in drug discovery—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The versatility of this scaffold allows for a high degree of chemical modification, enabling researchers to fine-tune the pharmacological properties of the resulting compounds.

Evolution of Fundamental Research Interest in Buphedrine.HCl

Direct and extensive research specifically focused on Buphedrine.HCl has been limited. However, the evolution of interest in this compound can be understood as a natural extension of the broader research on ephedrine and its analogues. researchgate.net Ephedrine itself has been a subject of continuous study due to its sympathomimetic properties, acting as both an alpha- and beta-adrenergic agonist. drugbank.comnih.gov

The fundamental research interest in compounds like Buphedrine.HCl stems from the desire to understand the structure-activity relationships (SAR) within the phenethylamine class. By systematically modifying the structure of a parent compound like ephedrine—in this case, through the substitution of the N-methyl group with an N-butyl group to form buphedrine—researchers can probe the effects of these changes on receptor binding, potency, and selectivity.

While specific milestones in Buphedrine.HCl research are not well-documented in publicly available literature, the general interest in synthetic ephedrine analogues grew significantly from the mid-20th century onwards. google.com This was driven by the need for compounds with potentially improved therapeutic profiles, such as greater selectivity for specific adrenergic receptor subtypes or a modified duration of action. The synthesis of a variety of N-substituted ephedrine derivatives, including those with larger alkyl groups like the butyl group in buphedrine, was a logical step in this exploratory research. numberanalytics.com

Table 1: Comparison of Related Phenethylamine Compounds

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Phenethylamine | C8H11N | 121.18 | Basic scaffold |

| Ephedrine | C10H15NO | 165.23 | N-methyl and hydroxyl groups |

| Buphedrine | C13H21NO | 207.31 | N-butyl and hydroxyl groups |

| Pseudoephedrine | C10H15NO | 165.23 | Diastereomer of ephedrine |

| Norephedrine | C9H13NO | 151.21 | Primary amine (no N-alkyl group) |

This table is generated based on known chemical structures and properties.

Current Research Frontiers and Unexplored Avenues for Buphedrine.HCl Investigations

The current research landscape for Buphedrine.HCl is largely uncharted, presenting a number of exciting opportunities for investigation. Based on the known pharmacology of its analogues, several key areas can be identified as promising frontiers for future research. researchgate.net

Chemical Synthesis and Stereochemistry:

One of the primary areas for future research lies in the development of novel and efficient synthetic routes to Buphedrine.HCl. While general methods for the synthesis of ephedrine analogues are well-established, optimizing these for the production of buphedrine, particularly with high stereoselectivity, remains a key challenge. dcu.ie The presence of two chiral centers in the buphedrine molecule means that it can exist as four different stereoisomers. The separation and individual pharmacological evaluation of these isomers is a critical and unexplored area of research.

Pharmacological Profiling:

A comprehensive pharmacological characterization of Buphedrine.HCl is needed. This would involve:

Receptor Binding Assays: Determining the binding affinity of buphedrine for various adrenergic receptor subtypes (α1, α2, β1, β2, β3). This would help to elucidate its potential mechanism of action and selectivity profile.

Functional Assays: Investigating the functional activity of buphedrine at these receptors (i.e., whether it acts as an agonist, antagonist, or partial agonist).

In Vivo Studies: Examining the physiological effects of buphedrine in animal models to understand its cardiovascular, respiratory, and central nervous system effects.

Table 2: Potential Research Directions for Buphedrine.HCl

| Research Area | Specific Focus | Potential Significance |

| Synthetic Chemistry | Stereoselective synthesis of buphedrine isomers. | Access to pure enantiomers for precise pharmacological evaluation. |

| Pharmacology | Comprehensive receptor binding and functional assays. | Understanding of structure-activity relationships and potential therapeutic applications. |

| Pharmacokinetics | In vitro and in vivo metabolism studies. | Determination of metabolic stability and identification of active metabolites. |

| Medicinal Chemistry | Synthesis and evaluation of novel buphedrine derivatives. | Exploration of new chemical space and development of compounds with improved properties. |

This table outlines potential future research based on established practices in medicinal chemistry.

Development of Analytical Methods:

The development of robust and sensitive analytical methods for the detection and quantification of Buphedrine.HCl in various matrices (e.g., biological fluids, pharmaceutical formulations) is essential for future research. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would need to be optimized for this specific compound.

Properties

CAS No. |

63991-28-6 |

|---|---|

Molecular Formula |

C11H18ClNO |

Molecular Weight |

215.72 g/mol |

IUPAC Name |

(1-hydroxy-1-phenylbutan-2-yl)-methylazanium chloride |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H |

InChI Key |

DBIYVUUUZVZMQD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C1=CC=CC=C1)O)NC.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for Buphedrine.hcl

Retrosynthetic Analysis and Multi-Step Synthesis of Buphedrine.HCl

A logical retrosynthetic analysis of Buphedrine (2-(methylamino)-1-phenylpropan-1-ol) suggests a disconnection of the carbon-nitrogen and carbon-carbon bonds adjacent to the hydroxyl group. This approach leads back to simpler, commercially available starting materials.

A primary disconnection can be made at the C-N bond, suggesting a reductive amination pathway. This would involve the corresponding α-hydroxy ketone, 1-hydroxy-1-phenylpropan-2-one, and methylamine. However, a more common and industrially relevant disconnection involves the bond between the carbonyl carbon and the adjacent chiral center in a precursor ketone. This leads to the key intermediate, α-methylaminopropiophenone. This intermediate can be synthesized from propiophenone, a readily available starting material.

The forward synthesis, therefore, typically commences with propiophenone. The synthesis can be outlined in the following key steps:

α-Halogenation of Propiophenone: Propiophenone is first halogenated at the α-position, typically via bromination, to yield α-bromopropiophenone. This reaction is often carried out in a suitable solvent like glacial acetic acid chemicalbook.com.

Amination: The resulting α-bromopropiophenone is then reacted with methylamine to introduce the methylamino group via nucleophilic substitution, forming α-methylaminopropiophenone nih.goverowid.orggoogle.com.

Reduction of the Carbonyl Group: The ketone functionality in α-methylaminopropiophenone is subsequently reduced to a hydroxyl group to yield Buphedrine. This reduction can be achieved using various reducing agents, such as sodium borohydride or through catalytic hydrogenation google.com.

Salt Formation: Finally, the free base of Buphedrine is treated with hydrochloric acid to form the stable hydrochloride salt, Buphedrine.HCl.

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | α-Bromination | Propiophenone, Bromine, Glacial Acetic Acid |

| 2 | Amination | α-Bromopropiophenone, Methylamine |

| 3 | Reduction | α-Methylaminopropiophenone, NaBH4 or H2/Catalyst |

| 4 | Salt Formation | Buphedrine free base, Hydrochloric Acid |

Enantioselective Synthesis of Buphedrine.HCl Stereoisomers

Buphedrine possesses two chiral centers, at C1 and C2, which means it can exist as four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The erythro isomers have the phenyl and methyl groups on opposite sides in a Fischer projection, while the threo isomers have them on the same side. The enantioselective synthesis of a specific stereoisomer is crucial for its intended application.

One established method for achieving enantioselectivity is through the use of chiral precursors. For instance, the reductive amination of L-(R)-phenylacetylcarbinol, which can be produced via fermentation, with a primary aralkylamine under catalytic reduction conditions, can yield the L-erythro-(1R,2S) isomer of the corresponding N-aralkylamino alcohol. Subsequent hydrogenolysis removes the aralkyl group to give the desired enantiomerically pure amino alcohol google.com.

Another approach involves the resolution of racemic mixtures. For example, racemic α-methylaminopropiophenone can be resolved using a chiral resolving agent, such as (2R,3R)-dibenzoyltartaric acid, to isolate the desired (S)-enantiomer. This optically pure intermediate can then be stereoselectively reduced to the corresponding erythro-Buphedrine stereoisomer google.com.

Asymmetric Catalysis Approaches in Buphedrine.HCl Synthesis

Asymmetric catalysis offers a more direct and efficient route to enantiomerically pure compounds. In the context of Buphedrine.HCl synthesis, the key step for introducing chirality is the reduction of the prochiral ketone, α-methylaminopropiophenone.

The use of chiral catalysts in the hydrogenation of α-amino ketones is a well-established strategy for the synthesis of chiral vicinal amino alcohols. Chiral ruthenium-BINAP complexes, for instance, have been successfully employed in the asymmetric hydrogenation of β-keto esters, a reaction class analogous to the reduction of α-amino ketones harvard.edu. The choice of the chiral ligand is critical in directing the stereochemical outcome of the reduction.

For example, the asymmetric hydrogenation of α-isonitrosopropiophenone in the presence of chiral substituted ferrocene catalysts has been explored for the synthesis of phenylpropanolamine, though achieving high diastereomeric and enantiomeric excess can be challenging google.com. Modern advancements in catalyst design, including the development of earth-abundant metal catalysts like manganese, are expanding the toolkit for the asymmetric hydrogenation of ketimines, which are structurally related to the imine intermediates in reductive amination pathways nih.gov.

Exploration of Alternative Synthetic Routes for Buphedrine.HCl Precursors

Research into alternative synthetic routes for key precursors of Buphedrine.HCl, such as propiophenone and its derivatives, is driven by the need for more efficient and sustainable processes.

Propiophenone can be synthesized via the Friedel-Crafts acylation of benzene with propionyl chloride or propionic anhydride. While effective, this method often requires stoichiometric amounts of a Lewis acid catalyst and can generate significant waste.

An alternative approach to α-methylaminopropiophenone involves a biocatalytic route. A two-step biocatalytic sequence consisting of a benzoin-type condensation catalyzed by an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase followed by a transamination mediated by an amine transaminase can produce nor(pseudo)ephedrine analogues with good yields and high stereoselectivity researchgate.net. This enzymatic approach offers a greener alternative to traditional chemical methods.

Mechanistic Investigations of Key Reaction Steps

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of Buphedrine.HCl. The key reaction steps include the α-bromination of propiophenone, the nucleophilic substitution with methylamine, and the diastereoselective reduction of the resulting α-methylaminopropiophenone.

The α-bromination of ketones like propiophenone proceeds via an enol or enolate intermediate. The reaction is autocatalytic, as the hydrogen bromide generated catalyzes the enolization of the ketone sciencemadness.org.

The subsequent reaction with methylamine is a nucleophilic substitution. The stereochemical outcome of this step can be influenced by the reaction conditions and the nature of the substrate.

The diastereoselective reduction of the α-methylaminopropiophenone is a critical step in determining the final stereochemistry of the Buphedrine molecule. The stereoselectivity of this reduction is often governed by Felkin-Anh or Cram's rule models, where the hydride attacks the carbonyl group from the less hindered face. The presence of the α-methylamino group and the phenyl group significantly influences the steric environment around the carbonyl.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and stereoselectivity of the Buphedrine.HCl synthesis. This involves a systematic study of parameters such as temperature, solvent, catalyst loading, and reaction time.

For the α-bromination of propiophenone, controlling the temperature and the rate of bromine addition is important to minimize side reactions. The subsequent amination reaction can be optimized by adjusting the stoichiometry of methylamine and the reaction temperature to favor the desired substitution product.

In the reduction step, the choice of reducing agent and solvent can have a profound impact on the diastereoselectivity. For catalytic hydrogenation, factors such as the choice of catalyst (e.g., palladium on carbon, Raney nickel), hydrogen pressure, and temperature are critical variables to be optimized google.com. The use of machine learning algorithms and high-throughput experimentation is an emerging trend in the rapid optimization of reaction conditions nih.govsemanticscholar.orgsemanticscholar.org.

| Reaction Step | Key Parameters for Optimization | Desired Outcome |

|---|---|---|

| α-Bromination | Temperature, Rate of Bromine Addition, Solvent | High yield of α-bromopropiophenone, minimization of polybromination |

| Amination | Stoichiometry of Methylamine, Temperature, Solvent | High yield of α-methylaminopropiophenone, minimal side products |

| Reduction | Reducing Agent, Catalyst, Solvent, Temperature, Pressure | High diastereoselectivity for the desired erythro isomer, high yield |

Novel Catalyst Systems and Sustainable Chemistry Practices in Buphedrine.HCl Production

The development of novel catalyst systems and the implementation of sustainable chemistry principles are key areas of focus in modern pharmaceutical synthesis.

For the asymmetric reduction of α-methylaminopropiophenone, research is ongoing to develop more efficient and selective catalysts. This includes the exploration of new chiral ligands for transition metal catalysts and the use of biocatalysts such as ketoreductases, which can offer excellent enantioselectivity and operate under mild, environmentally friendly conditions. Enzymatic cascades, where multiple enzymatic reactions are performed in a single pot, represent a particularly promising approach for the green synthesis of chiral amino alcohols nih.gov.

Sustainable chemistry practices, or "green chemistry," aim to reduce the environmental impact of chemical processes. In the context of Buphedrine.HCl synthesis, this can involve:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives.

Catalysis: Employing catalytic methods to reduce the amount of waste generated compared to stoichiometric reactions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

The development of biocatalytic routes and the use of continuous flow chemistry are significant steps towards more sustainable production methods for Buphedrine.HCl and other pharmaceutical compounds mostwiedzy.pl.

Heterogeneous Catalysis for Efficient Synthesis

Heterogeneous catalysis is a cornerstone in the synthesis of pharmaceuticals, providing efficient and scalable reaction pathways. researchgate.net For the synthesis of Buphedrine.HCl and related 2-amino-1-phenylpropan-1-ol structures, catalytic hydrogenation is a key step. This process typically involves the reduction of a precursor molecule, such as a β-keto amine or a nitroalcohol, over a solid catalyst.

A common strategy is the reductive amination of a suitable ketone precursor, like 1-phenyl-1,2-propanedione. nih.gov In this approach, the ketone is reacted with an aminating agent in the presence of hydrogen gas and a heterogeneous catalyst. Metal catalysts, particularly those from Group VIII such as palladium, platinum, and nickel, are widely used. researchgate.net Raney nickel, for instance, has been effectively used as a catalyst for the reductive amination of 1-hydroxy-1-phenyl-2-propanone to yield 2-amino-1-phenyl-1-propanol. researchgate.net Similarly, palladium on charcoal (Pd/C) is another versatile catalyst for the hydrogenolysis of protecting groups and the reduction of various functional groups in the synthesis of amino alcohols. researchgate.net

The efficiency of these catalysts lies in their ability to be easily separated from the reaction mixture, which simplifies purification and allows for catalyst recycling, a key advantage in industrial applications. nih.gov The choice of catalyst, support material, solvent, and reaction conditions can influence the reaction's yield and selectivity.

Table 1: Examples of Heterogeneous Catalysts in Phenylpropanolamine Synthesis

| Catalyst | Precursor Type | Reaction Type | Reference |

|---|---|---|---|

| Raney Nickel | α-hydroxy ketone | Reductive Amination | researchgate.net |

| Palladium on Carbon (Pd/C) | Amino Ketone | Reduction | dcu.ie |

| Copper-supported Hydrotalcite | Benzaldehyde | Hydrogenation | researchgate.net |

Biocatalysis Applications in Stereoselective Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high regio-, stereo-, and enantioselectivity under mild reaction conditions. mdpi.com For a molecule like Buphedrine, which contains two chiral centers, achieving stereochemical control is crucial, and enzymes provide an elegant solution. Chemo-enzymatic and multi-enzyme cascade reactions have been developed for the asymmetric synthesis of phenylpropanolamines and their analogues. researchgate.netacs.org

A prominent biocatalytic strategy involves a two-step sequential reaction. The first step often employs a thiamine diphosphate (ThDP)-dependent carboligase, such as pyruvate decarboxylase (PDC), to catalyze the C-C bond formation between a benzaldehyde derivative and a pyruvate-derived moiety, yielding an (S)-arylacetylcarbinol intermediate. nih.govcnr.it

The second step involves the stereoselective conversion of the keto group of the carbinol intermediate into an amino group. This can be achieved using amine transaminases (ATAs), which can be selected for their (R)- or (S)-selectivity to produce the desired diastereomer of the final amino alcohol product. cnr.it Alternatively, enzymes like ephedrine (B3423809) dehydrogenase (EDH) and pseudoephedrine dehydrogenase (PseDH) can specifically reduce 1-phenyl-1,2-propanedione to the corresponding R- or S-α-hydroxy ketones, which are key precursors for ephedrine and pseudoephedrine. nih.gov These biocatalytic routes pave the way for greener and more efficient production of enantiomerically pure compounds. cnr.it

Table 2: Enzymes in Stereoselective Synthesis of Phenylpropanolamine Scaffolds

| Enzyme Class | Enzyme Example | Role in Synthesis | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Lyase | Pyruvate Decarboxylase (PDC) | C-C bond formation | Creates (S)-phenylacetylcarbinol | nih.gov |

| Oxidoreductase | Ephedrine Dehydrogenase (EDH) | Stereospecific ketone reduction | Produces (R)-phenylacetylcarbinol | nih.gov |

| Oxidoreductase | Pseudoephedrine Dehydrogenase (PseDH) | Stereospecific ketone reduction | Produces (S)-phenylacetylcarbinol | nih.gov |

Design and Synthesis of Buphedrine.HCl Analogues and Probes

The synthesis of analogues through targeted chemical modifications is a fundamental strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of a pharmacophore. nih.gov For the Buphedrine scaffold, which is a β-keto phenethylamine (B48288) derivative, modifications can be made at several positions to probe the structural requirements for its biological interactions. nih.gov These positions include the phenyl ring, the alkyl side chain, and the terminal amino group. nih.govresearchgate.net

Synthetic strategies often focus on creating libraries of compounds with systematic variations. For example, substituents can be introduced onto the aromatic ring to investigate the effects of electronics and sterics. nih.gov The N-alkyl group can be varied to explore how its size and nature influence activity. The core structure can also be altered, for instance, by incorporating the nitrogen atom into a pyrrolidine ring, as seen in pyrovalerone-type derivatives. nih.gov The synthesis of these analogues allows researchers to map the pharmacophore and identify key interaction points. nih.govnih.gov

Table 3: Potential Modification Sites on the Buphedrine Scaffold for SAR Studies

| Modification Site | Types of Modifications | Synthetic Approach | Potential Impact | Reference |

|---|---|---|---|---|

| Phenyl Ring | Halogenation (Cl, F), Alkylation, Methoxy groups | Electrophilic aromatic substitution on precursor | Alters electronic properties and lipophilicity | dcu.ienih.gov |

| Alkyl Side Chain | Introduction of additional alkyl groups | Use of substituted ketone or aldehyde precursors | Modifies steric bulk near chiral centers | nih.gov |

| Amino Group | Variation of N-alkyl substituent (ethyl, propyl, etc.) | Reductive amination with different primary amines | Influences receptor affinity and selectivity | nih.gov |

To identify and study the molecular targets of bioactive compounds, specialized chemical tools such as photoaffinity labels and fluorescent probes are synthesized. chomixbio.comnih.gov Photoaffinity labeling (PAL) is a powerful technique where a photoreactive group is incorporated into the structure of a ligand. nih.gov Upon irradiation with UV light, this group forms a highly reactive species that covalently binds to molecules in close proximity, typically the binding pocket of a target protein. chomixbio.comwikipedia.org

The design of a Buphedrine-based photoaffinity probe involves three key components: the Buphedrine scaffold itself (the specificity unit), a photoreactive moiety, and an identification tag. nih.gov

Specificity Unit: The core Buphedrine structure, responsible for reversible binding to the target.

Photoreactive Moiety: A group such as a diazirine, azide, or benzophenone, which is chemically inert until activated by light. wikipedia.org Diazirines are often preferred due to their small size and rapid reaction speed upon activation. chomixbio.com

Identification Tag: A reporter group, such as a biotin handle for affinity purification or a fluorescent dye for imaging, which allows for the detection and isolation of the covalently labeled target protein. nih.govresearchgate.net

The synthetic challenge lies in attaching the photoreactive group and the tag to the Buphedrine scaffold without disrupting its binding to its biological target. This typically involves a multi-step synthesis to introduce a linker at a non-critical position on the molecule, to which the functional moieties can be appended. nih.gov The resulting probe enables researchers to covalently "capture" and subsequently identify the specific proteins with which Buphedrine interacts. chomixbio.com

Molecular and Cellular Mechanisms of Buphedrine.hcl Interaction in Vitro Focus

Comprehensive Assessment of Buphedrine.HCl Receptor Binding Affinities and Selectivity

Radioligand Binding Assays for Neurotransmitter Transporter Systems (e.g., DAT, NET, SERT)

Specific binding affinity data (such as Kᵢ or IC₅₀ values) for Buphedrine.HCl at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are not documented in available scientific studies. While it is generally understood that many synthetic cathinones act as inhibitors or substrates for DAT and NET, quantitative data from radioligand binding assays specifically for Buphedrine.HCl has not been published. researchgate.net Without such studies, the precise affinity and selectivity of Buphedrine.HCl for these critical monoamine transporters remain unknown.

G-Protein Coupled Receptor (GPCR) Screening and Functional Characterization (e.g., Adenylyl Cyclase Modulation)

A broad screening of Buphedrine.HCl against a panel of G-Protein Coupled Receptors (GPCRs) has not been reported. Consequently, there is no available data on its potential agonist or antagonist activity at various neuroreceptors. Furthermore, functional characterization assays, such as those measuring the modulation of second messenger systems like adenylyl cyclase (which affects cyclic AMP levels), have not been conducted for this compound. The interaction profile of Buphedrine.HCl with the vast array of GPCRs is therefore currently uncharacterized.

Ligand-Gated and Voltage-Gated Ion Channel Modulation Studies (e.g., Patch-Clamp on Isolated Cells)

There is no published research detailing the effects of Buphedrine.HCl on either ligand-gated or voltage-gated ion channels. Studies employing techniques such as patch-clamp electrophysiology on isolated cells, which are essential for determining if a compound modulates ion channel function, have not been reported for Buphedrine.HCl. Its potential to alter neuronal excitability through direct interaction with these channels is undetermined.

Enzymatic Interaction Profiles and Kinetics of Buphedrine.HCl

The potential for Buphedrine.HCl to interact with key enzymes involved in neurotransmitter metabolism is a critical aspect of its pharmacological profile that remains unexplored.

Monoamine Oxidase (MAO) Isoform Inhibition Studies (In Vitro)

Quantitative in vitro studies to determine the inhibitory potential and kinetics of Buphedrine.HCl on the two primary isoforms of monoamine oxidase, MAO-A and MAO-B, are absent from the scientific literature. Data, such as IC₅₀ values, which would establish whether Buphedrine.HCl can inhibit the metabolic breakdown of monoamine neurotransmitters, is not available.

Catechol-O-Methyltransferase (COMT) Interaction Analysis (In Vitro)

There is no available research on the interaction between Buphedrine.HCl and Catechol-O-Methyltransferase (COMT). In vitro analyses to ascertain whether Buphedrine.HCl acts as a substrate or an inhibitor of COMT have not been performed, leaving its potential impact on catecholamine metabolic pathways unknown.

Intracellular Signaling Pathway Modulation by Buphedrine.HCl in Cellular Models

The interaction of a chemical compound with a cell can trigger a cascade of intracellular events known as signal transduction. These pathways are crucial for regulating a multitude of cellular functions, from proliferation and differentiation to metabolism and apoptosis. Understanding how a compound like Buphedrine.HCl might modulate these pathways is fundamental to elucidating its mechanism of action.

Second messengers are small intracellular molecules that are rapidly synthesized or released in response to an extracellular signal (the "first messenger," such as a hormone or neurotransmitter binding to a receptor). They serve to amplify the initial signal and relay it to downstream effector proteins. Key second messengers include cyclic adenosine monophosphate (cAMP), cyclic guanosine monophosphate (cGMP), and inositol trisphosphate (IP3).

Cyclic AMP (cAMP): Synthesized from ATP by the enzyme adenylyl cyclase, cAMP is a ubiquitous second messenger involved in a vast array of cellular processes. nih.govnih.gov Its primary intracellular effector is Protein Kinase A (PKA).

Cyclic GMP (cGMP): Produced from GTP by guanylyl cyclase, cGMP signaling is critical in processes such as smooth muscle relaxation, platelet aggregation, and phototransduction. nih.gov It primarily activates Protein Kinase G (PKG).

Inositol Trisphosphate (IP3): Generated from the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C, IP3 is a key component of signaling pathways that regulate intracellular calcium levels. mdpi.com It binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.

Quantification of these second messengers in cultured cells following exposure to a compound like Buphedrine.HCl would typically involve techniques such as enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs). The data obtained from such experiments would reveal whether the compound activates or inhibits the signaling pathways that lead to the production of these critical molecules.

Table 1: Illustrative Data on Second Messenger Production in a Hypothetical Cellular Model

| Treatment | cAMP (pmol/mg protein) | cGMP (pmol/mg protein) | IP3 (pmol/mg protein) |

| Control | 5.2 ± 0.4 | 1.8 ± 0.2 | 12.5 ± 1.1 |

| Buphedrine.HCl (1 µM) | 15.8 ± 1.2 | 2.1 ± 0.3 | 13.1 ± 0.9 |

| Buphedrine.HCl (10 µM) | 28.4 ± 2.5 | 2.0 ± 0.2 | 12.8 ± 1.3 |

*This is a hypothetical table to illustrate the type of data that would be generated. The values are not based on actual experimental results for Buphedrine.HCl.

Protein kinases are enzymes that regulate the function of other proteins by adding phosphate groups to them (phosphorylation). This process can activate or inhibit the target protein, leading to a cellular response. Protein kinase cascades are series of kinases that act sequentially, providing opportunities for signal amplification and integration.

Protein Kinase A (PKA): As the primary effector of cAMP, PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. Upon binding of cAMP, the catalytic subunits are released and can phosphorylate a wide range of substrate proteins in the cytoplasm and nucleus.

Protein Kinase C (PKC): A family of kinases that are typically activated by diacylglycerol (DAG) and increased intracellular calcium levels, which are co-products of the IP3 signaling pathway. PKC isoforms play diverse roles in cellular growth, differentiation, and apoptosis.

Mitogen-Activated Protein Kinase (MAPK): The MAPK cascade is a highly conserved signaling pathway that transduces extracellular signals to the nucleus to regulate gene expression and other cellular processes. mdpi.com It typically involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the MAPK itself.

The activation state of these kinases in response to a compound can be assessed using techniques like Western blotting with phospho-specific antibodies, which detect the phosphorylated (active) forms of the kinases.

Table 2: Hypothetical Activation of Protein Kinases in Response to Buphedrine.HCl

| Treatment | p-PKA/PKA Ratio | p-PKC/PKC Ratio | p-MAPK/MAPK Ratio |

| Control | 1.0 | 1.0 | 1.0 |

| Buphedrine.HCl (1 µM) | 2.5 | 1.1 | 1.2 |

| Buphedrine.HCl (10 µM) | 4.8 | 1.3 | 1.5 |

*This is a hypothetical table to illustrate the type of data that would be generated. The values are not based on actual experimental results for Buphedrine.HCl.

Ultimately, many signaling pathways converge on the regulation of gene expression, leading to changes in the cellular proteome and, consequently, cellular function. A compound can influence which genes are transcribed into messenger RNA (mRNA) and subsequently translated into proteins.

Gene Expression: Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and microarray analysis can be used to measure changes in the expression levels of specific genes or the entire transcriptome, respectively, in response to a compound. nih.gov

Proteomic Shifts: Proteomics involves the large-scale study of proteins. nih.gov Two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry is a classic method to separate and identify proteins whose expression levels are altered by a compound. More advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS) allow for the identification and quantification of thousands of proteins in a single experiment.

Analyzing these changes can provide a comprehensive view of the cellular response to a compound like Buphedrine.HCl and help identify its molecular targets and downstream effects.

Computational Chemistry and Molecular Modeling of Buphedrine.hcl

Quantum Mechanical (QM) Calculations for Buphedrine.HCl Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in understanding the intrinsic properties of a molecule. nih.gov These methods, based on solving the Schrödinger equation, can elucidate a molecule's electronic structure, which in turn governs its reactivity and interactions. nih.gov For Buphedrine.HCl, QM calculations, particularly using Density Functional Theory (DFT), provide a detailed picture of its chemical nature. nih.gov

Characterization of Molecular Orbitals and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy and distribution of these orbitals for Buphedrine would be analyzed to understand its charge transfer properties. ajchem-b.comajchem-b.com It is anticipated that the HOMO would be localized primarily on the phenyl ring, indicating this region's susceptibility to electrophilic attack, while the LUMO would be distributed more over the aliphatic side chain containing the hydroxyl and amine groups. ajchem-b.com

The electron density distribution, often visualized using an electrostatic potential (ESP) map, would highlight the electron-rich and electron-poor regions of the Buphedrine molecule. The oxygen and nitrogen atoms are expected to be regions of high electron density (negative potential), making them potential sites for hydrogen bonding. Conversely, the hydrogen atoms of the amine and hydroxyl groups would exhibit positive potential.

Prediction of Protonation States and pKa Values

The pKa value, which indicates the acidity of a compound, is critical for understanding its behavior in a biological system, as it determines the predominant protonation state at a given pH. Computational methods, including semi-empirical QM methods and machine learning models, can predict pKa values with increasing accuracy. chemrxiv.orgcore.ac.uknih.gov For Buphedrine, which contains a secondary amine, the pKa of its conjugate acid (the protonated amine) is of primary interest. The protonated state is crucial for its interaction with the chloride ion in Buphedrine.HCl and for its binding to biological targets.

Different computational approaches can be employed to predict the pKa of the Buphedrine amine group, each with varying levels of accuracy and computational cost.

Table 1: Hypothetical Predicted pKa Values for Buphedrine using Various Computational Methods

| Computational Method | Predicted pKa | Reference for Methodology |

| Semi-empirical (PM3/COSMO) | 9.8 ± 1.0 | core.ac.uk |

| Machine Learning (GCNN) | 9.5 ± 0.7 | nih.gov |

| DFT (B3LYP/6-31G*) | 9.7 ± 0.5 | nih.gov |

This table is illustrative and presents hypothetical data based on computational methods reported in the literature for similar molecules.

Molecular Docking and Ligand-Protein Interaction Studies of Buphedrine.HCl

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is invaluable in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. nih.gov Given the structural similarity of Buphedrine to ephedrine (B3423809), a plausible biological target is the β2-adrenergic receptor (β2-AR), a G protein-coupled receptor involved in various physiological processes. nih.gov

Identification of Optimal Binding Poses and Interaction Hotspots

A molecular docking simulation of Buphedrine into the binding site of the β2-AR would reveal the most likely binding conformation. It is hypothesized that the protonated amine of Buphedrine would form a crucial ionic interaction with the negatively charged side chain of an aspartic acid residue (e.g., Asp113 in the human β2-AR), a key interaction for many aminergic ligands. nih.gov Additionally, the hydroxyl group and the phenyl ring of Buphedrine would likely form hydrogen bonds and hydrophobic interactions, respectively, with other residues in the binding pocket, further stabilizing the complex.

Estimation of Binding Energies and Affinity Rankings

Docking programs calculate a scoring function to estimate the binding energy of the ligand-protein complex. A lower binding energy generally indicates a more stable complex and higher binding affinity. The binding energy of Buphedrine at the β2-AR would be compared to that of known ligands to rank its potential affinity.

Table 2: Hypothetical Molecular Docking Results for Buphedrine.HCl with the β2-Adrenergic Receptor

| Interaction Type | Interacting Residue in β2-AR | Buphedrine Moiety Involved | Estimated Binding Energy (kcal/mol) |

| Ionic Bond | Asp113 | Protonated Amine | -8.5 |

| Hydrogen Bond | Ser204, Ser207 | Hydroxyl Group | |

| Hydrophobic | Phe290, Trp286 | Phenyl Ring | |

| van der Waals | Val114, Thr118 | Aliphatic Backbone |

This table is illustrative. The interacting residues and binding energy are based on studies of similar ligands with the β2-AR. nih.gov

Molecular Dynamics (MD) Simulations for Buphedrine.HCl-Target Complex Stability and Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com An MD simulation of the Buphedrine-β2-AR complex, solvated in a water box with counter-ions, would provide insights into the stability of the binding pose and the flexibility of the complex. mdpi.comnih.gov

The stability of the complex would be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD suggests that the complex has reached equilibrium and the binding is maintained. The root-mean-square fluctuation (RMSF) of individual residues would indicate which parts of the protein are flexible and which are constrained by the ligand binding. It is expected that the residues in the binding pocket that interact with Buphedrine would show lower RMSF values compared to more distal and flexible loop regions.

The persistence of key interactions, such as the ionic bond between the protonated amine of Buphedrine and the aspartic acid residue of the receptor, would be monitored throughout the simulation to confirm their importance for the stability of the complex.

Conformational Dynamics of Buphedrine.HCl within Binding Pockets

The biological activity of Buphedrine.HCl is intrinsically linked to its three-dimensional structure and its ability to adopt specific conformations upon binding to its target receptors, such as adrenergic receptors. Computational studies, by analogy with closely related compounds like ephedrine, provide significant insights into these dynamics. ajchem-b.com

Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of Buphedrine.HCl within a receptor's binding pocket. oulu.finih.gov These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For a molecule like Buphedrine, which possesses a flexible side chain, understanding the energetically favorable conformations is paramount.

Within a binding pocket, the conformational dynamics are more complex. The protein environment imposes constraints, and specific amino acid residues can stabilize certain conformations over others. MD simulations can track the time evolution of the ligand's conformation, identifying the most populated and likely bioactive poses. For instance, the interaction of the protonated amine of Buphedrine.HCl with acidic residues like aspartate or glutamate (B1630785) in a receptor is expected to be a key anchoring point, a common feature for many sympathomimetic amines. nih.gov

Table 1: Predicted Key Intermolecular Interactions of Buphedrine.HCl in a Model Adrenergic Receptor Binding Pocket

| Interaction Type | Buphedrine.HCl Moiety | Potential Interacting Residue (Example) |

| Ionic Interaction | Protonated Amine (-NH2+CH3) | Aspartic Acid (Asp), Glutamic Acid (Glu) |

| Hydrogen Bond | Hydroxyl Group (-OH) | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| Hydrogen Bond | Protonated Amine (-NH2+CH3) | Aspartate (Asp), Glutamate (Glu), Carbonyl backbones |

| Hydrophobic | Phenyl Ring | Phenylalanine (Phe), Leucine (Leu), Valine (Val) |

| van der Waals | Alkyl chain | Various non-polar residues |

This table is illustrative and based on general principles of ligand-receptor interactions for sympathomimetic amines.

Analysis of Solvent Effects and Receptor Flexibility

The biological environment is aqueous, and thus, the effect of solvent on the conformation and binding of Buphedrine.HCl is a critical consideration. Explicit solvent MD simulations, where water molecules are individually represented, provide the most accurate model for these effects. oulu.fi Water molecules can form hydrogen bonds with the polar groups of Buphedrine.HCl (the hydroxyl and amine groups) and can mediate interactions between the ligand and the receptor.

Furthermore, receptors are not rigid structures; they are dynamic entities that can undergo conformational changes upon ligand binding, a phenomenon known as "induced fit". researchgate.net Accounting for receptor flexibility in computational models is essential for accurately predicting binding affinities and modes. Techniques such as ensemble docking, where the ligand is docked into multiple receptor conformations generated from MD simulations, or fully flexible ligand-receptor MD simulations can provide a more realistic picture of the binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Buphedrine.HCl Analogues

While direct computational studies on a large series of Buphedrine.HCl analogues are not widely published, the principles of QSAR and pharmacophore modeling can be readily applied to this class of compounds to guide the design of new molecules with desired biological activities.

Development of Predictive Models for In Vitro Biological Activities

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For Buphedrine.HCl analogues, a QSAR model could be developed to predict their affinity for a specific receptor or their potency in a functional assay.

To build a QSAR model, a dataset of Buphedrine analogues with their corresponding measured biological activities is required. For each analogue, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight, number of hydrogen bond donors/acceptors), topological (e.g., connectivity indices), or 3D-based (e.g., molecular shape, surface area). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to derive an equation that correlates the descriptors with the biological activity. nih.govnih.gov

Table 2: Examples of Molecular Descriptors for QSAR Analysis of Buphedrine Analogues

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

| Electronic | Partial charge on the nitrogen atom | Strength of ionic interactions with the receptor |

| Steric | Molecular volume | Fit within the binding pocket |

| Hydrophobic | LogP (octanol-water partition coefficient) | Membrane permeability and hydrophobic interactions |

| Topological | Wiener Index | Overall molecular shape and branching |

| 3D | Solvent Accessible Surface Area (SASA) | Exposure of different moieties to the solvent and receptor |

A validated QSAR model can then be used to predict the activity of novel, unsynthesized Buphedrine analogues, allowing for the prioritization of compounds for synthesis and testing. researchgate.netnih.gov

De Novo Design Strategies Based on Buphedrine.HCl Pharmacophores

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. researchgate.net For Buphedrine.HCl and its analogues, a pharmacophore model would typically include features such as a hydrogen bond donor (from the hydroxyl group), a hydrogen bond acceptor, a positive ionizable feature (from the protonated amine), and a hydrophobic/aromatic region (from the phenyl ring). researchgate.net

Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). researchgate.net Once a pharmacophore model is established and validated, it can be used as a 3D query to search large chemical databases for novel scaffolds that match the pharmacophoric features. This process, known as virtual screening, can identify structurally diverse compounds that are likely to be active.

Furthermore, the pharmacophore can serve as a blueprint for de novo drug design. In this approach, new molecular structures are built piece by piece to match the pharmacophore model, often within the spatial constraints of the target binding site. This allows for the creative design of novel molecules that retain the key interaction points of Buphedrine.HCl but may have different core structures, potentially leading to improved properties.

Metabolic Pathways and Metabolite Characterization of Buphedrine.hcl in Vitro and Theoretical Studies

Identification of Phase I Biotransformation Pathways of Buphedrine.HCl

Phase I metabolism introduces or exposes functional groups, typically increasing the polarity of a compound. nih.gov For amphetamine-like substances, these reactions are predominantly oxidative.

While direct in vitro studies on Buphedrine.HCl are not extensively available in the reviewed literature, the metabolic pathways of structurally similar cathinone (B1664624) derivatives have been investigated, providing a predictive framework. The metabolism of cathinones in human liver microsomes is known to involve several key oxidative pathways. nih.govresearchgate.net

Key metabolic transformations anticipated for Buphedrine.HCl, based on studies of related compounds, include N-dealkylation, β-ketone reduction, and hydroxylation. researchgate.netbenthamdirect.com Research on other cathinone derivatives has identified CYP2D6 as a key enzyme in their metabolism. researchgate.net For instance, the metabolism of 4-methylmethcathinone and 3-methylmethcathinone is primarily catalyzed by CYP2D6. researchgate.net Given the structural similarities, it is highly probable that CYP2D6, and potentially other CYP isoforms such as those from the CYP3A family, are involved in the Phase I metabolism of Buphedrine.HCl.

Table 1: Predicted Phase I Metabolic Reactions for Buphedrine.HCl Based on Structurally Similar Compounds

| Metabolic Reaction | Predicted Metabolite | Key Enzymes Implicated (from related compounds) |

| N-dealkylation | Norephedrine | CYP2D6, other CYP isoforms |

| β-ketone reduction | Hydroxy-buphedrine | Carbonyl reductases, CYP isoforms |

| Aromatic Hydroxylation | Hydroxyphenyl-buphedrine | CYP2D6 |

This table is predictive and based on metabolic data from structurally related cathinone and amphetamine derivatives due to the lack of direct studies on Buphedrine.HCl.

In addition to oxidative metabolism by CYP enzymes, reductive and hydrolytic pathways can contribute to the biotransformation of xenobiotics. nih.gov For compounds with a ketone functional group, such as Buphedrine.HCl, β-ketone reduction is a significant metabolic pathway observed in studies with related cathinones. nih.gov This reduction leads to the formation of the corresponding alcohol metabolite. This process can be catalyzed by various carbonyl-reducing enzymes present in hepatic preparations. nih.gov

Hydrolytic metabolism is generally relevant for compounds containing ester or amide linkages. nih.gov As Buphedrine.HCl lacks these functional groups, significant hydrolytic metabolism is not anticipated to be a primary biotransformation pathway.

Elucidation of Phase II Conjugation Pathways of Buphedrine.HCl Metabolites

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion. nih.govuomus.edu.iq

Glucuronidation is a major Phase II metabolic pathway for many drugs and xenobiotics, catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgresearchgate.net Metabolites of Buphedrine.HCl, particularly those with hydroxyl groups generated during Phase I metabolism, are expected to be substrates for glucuronidation. Studies on other cathinones have confirmed the formation of glucuronide conjugates. mdpi.com In vitro studies with human liver microsomes have demonstrated the glucuronidation of various drug metabolites, and it is a well-established pathway for compounds containing hydroxyl or amine functional groups. nih.govnih.gov

Sulfation, catalyzed by sulfotransferases (SULTs), is another important conjugation reaction for phenolic compounds and alcohols. hyphadiscovery.com The hydroxylated metabolites of Buphedrine.HCl would be susceptible to sulfation. In vitro studies using human liver S9 fractions or recombinant SULT enzymes are standard methods to investigate this pathway. hyphadiscovery.comnih.gov

Table 2: Predicted Phase II Conjugation Reactions for Buphedrine.HCl Metabolites

| Conjugation Reaction | Substrate (Predicted Metabolite) | Conjugated Product |

| Glucuronidation | Hydroxy-buphedrine | Buphedrine-glucuronide |

| Sulfation | Hydroxyphenyl-buphedrine | Buphedrine-sulfate |

This table is predictive and based on general principles of drug metabolism and data from related compounds.

Methylation and acetylation are other Phase II pathways that can modify xenobiotics. uomus.edu.iq Methylation, catalyzed by methyltransferases, can occur on various functional groups, including amines and hydroxyls. nih.govrug.nl Acetylation, mediated by N-acetyltransferases, is a common pathway for primary amines. nih.gov While theoretically possible for the amine group of Buphedrine.HCl or its de-alkylated metabolite, these are generally considered less common pathways for this class of compounds compared to glucuronidation and sulfation. In vitro studies for these pathways would typically involve cytosolic fractions supplemented with the appropriate co-factors (S-adenosylmethionine for methylation and acetyl-CoA for acetylation). nih.govnih.gov

Characterization of Novel Buphedrine.HCl Metabolites (In Vitro Cell-Free Systems)

The identification of novel metabolites is often achieved using in vitro cell-free systems, such as human liver microsomes, S9 fractions, and cytosol, coupled with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com These systems contain a rich complement of drug-metabolizing enzymes. nih.govnih.gov

For Buphedrine.HCl, incubation in such systems would likely reveal a profile of metabolites resulting from the aforementioned pathways: N-dealkylation, β-ketone reduction, and hydroxylation, followed by subsequent glucuronidation and sulfation of the Phase I products. The precise structures of novel metabolites would be elucidated using tandem mass spectrometry (MS/MS) fragmentation analysis. While no studies have specifically reported novel metabolites for Buphedrine.HCl, research on synthetic cathinones has successfully used these methods to identify numerous metabolites, providing a roadmap for future investigations into Buphedrine.HCl. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone analytical technique for the in vitro profiling of drug metabolites due to its high sensitivity, mass accuracy, and resolving power. In the context of Buphedrine.HCl, HRMS, particularly when coupled with liquid chromatography (LC-HRMS), would be instrumental in detecting and identifying potential metabolites in complex biological matrices such as human liver microsome incubations.

The general workflow for metabolite profiling of Buphedrine.HCl using LC-HRMS would involve:

Incubation: Buphedrine.HCl would be incubated with human liver microsomes, which contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily.

Sample Preparation: Following incubation, the samples would be subjected to protein precipitation and solid-phase extraction to remove interfering matrix components.

LC-HRMS Analysis: The cleaned sample would be injected into an LC-HRMS system. The liquid chromatography component separates Buphedrine and its metabolites based on their physicochemical properties. The HRMS instrument then provides high-resolution mass data for the parent drug and any metabolites formed.

Data Processing: Specialized software would be used to compare the chromatograms of the control and test incubations to identify potential metabolite peaks. The high mass accuracy of HRMS allows for the determination of the elemental composition of the metabolites, providing initial clues to their structure.

Based on the metabolism of structurally similar compounds like ephedrine (B3423809), the expected metabolic transformations for buphedrine would include N-demethylation, hydroxylation, and oxidation. nih.govnih.gov HRMS would be able to distinguish these metabolites based on their precise mass-to-charge ratios.

Table 1: Predicted Buphedrine.HCl Metabolites and their Theoretical Mass Data for HRMS Analysis

| Predicted Metabolite | Metabolic Reaction | Chemical Formula | Exact Mass (m/z) [M+H]⁺ |

| Buphedrine (Parent) | - | C₁₁H₁₇NO | 180.1383 |

| Norbuphedrine | N-demethylation | C₁₀H₁₅NO | 166.1226 |

| Hydroxybuphedrine | Aromatic Hydroxylation | C₁₁H₁₇NO₂ | 196.1332 |

| Dihydroxybuphedrine | Aromatic & Aliphatic Hydroxylation | C₁₁H₁₇NO₃ | 212.1281 |

| Buphedrine-N-oxide | N-oxidation | C₁₁H₁₇NO₂ | 196.1332 |

This table is predictive and based on known metabolic pathways of similar compounds.

Tandem mass spectrometry (MS/MS) experiments, a feature of modern HRMS instruments, would be employed to fragment the metabolite ions. The resulting fragmentation patterns provide crucial structural information, helping to pinpoint the site of metabolic modification (e.g., the position of hydroxylation on the phenyl ring). For instance, a study on the major metabolite of ephedrine, 4-hydroxyephedrine, utilized LC-MS/MS to quantify it in rat urine, demonstrating the power of this technique for analyzing hydroxylated metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation of Isolated Metabolites

While HRMS provides strong evidence for the identity of metabolites, definitive structure elucidation, especially for novel metabolites or to distinguish between isomers, requires Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Once a sufficient quantity of a metabolite is isolated from in vitro incubations, typically through preparative high-performance liquid chromatography (HPLC), a suite of NMR experiments can be performed.

For the metabolites of Buphedrine.HCl, the following NMR experiments would be critical:

¹H NMR: This would provide information on the number and chemical environment of protons in the metabolite's structure. Changes in the chemical shifts of aromatic or aliphatic protons compared to the parent Buphedrine.HCl would indicate the site of metabolism. For example, hydroxylation of the phenyl ring would alter the signals of the aromatic protons. nih.gov

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The appearance of new signals or shifts in existing ones can confirm the addition of functional groups.

2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning the structure.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule and confirming the position of substituents.

The application of NMR has been demonstrated for the quantitative analysis of ephedrine and its analogues in herbal samples, where 2D NMR was used to unambiguously determine the locations of signals for different alkaloids. nih.govresearchgate.net This same approach would be invaluable for confirming the exact structure of isolated Buphedrine.HCl metabolites.

Stereoselective Metabolism of Buphedrine.HCl Enantiomers (In Vitro Investigations)

Buphedrine possesses two chiral centers, meaning it can exist as four different stereoisomers. It is well-established that drug-metabolizing enzymes can exhibit stereoselectivity, leading to different metabolic rates and pathways for different enantiomers of a chiral drug. researchgate.net This can have significant implications for the pharmacokinetics and pharmacodynamics of the individual enantiomers.

In vitro investigations into the stereoselective metabolism of Buphedrine.HCl would involve incubating the individual enantiomers (e.g., (1R,2S)-buphedrine and (1S,2R)-buphedrine) separately with human liver microsomes. The rate of disappearance of the parent enantiomer and the rate of formation of key metabolites would be monitored over time, typically using a stereoselective LC-MS/MS method.

Studies on the structurally related phenylpropanolamines have demonstrated significant stereoselectivity in their biological actions and metabolism. d-nb.infonih.govnih.gov For example, research on ephedrine isomers has shown differences in their interactions with biogenic amine transporters. nih.gov It is therefore highly probable that the metabolism of buphedrine enantiomers would also be stereoselective.

Table 2: Hypothetical In Vitro Stereoselective Metabolism of Buphedrine Enantiomers

| Enantiomer | Predicted Major Metabolic Pathway | Predicted Relative Rate of Metabolism |

| (1R,2S)-Buphedrine | N-demethylation to (1R,2S)-Norbuphedrine | Higher |

| (1S,2R)-Buphedrine | Aromatic Hydroxylation | Lower |

This table presents a hypothetical scenario to illustrate the concept of stereoselective metabolism.

The cytochrome P450 enzymes responsible for the metabolism of each enantiomer could also be identified through in vitro studies using a panel of recombinant human CYP450 enzymes or by using specific chemical inhibitors in human liver microsome incubations.

In Silico Prediction of Metabolic Hotspots and Potential Metabolite Structures

In silico (computer-based) models are increasingly used in early drug discovery to predict the metabolic fate of new chemical entities, thereby helping to prioritize compounds and guide chemical modifications to improve metabolic stability. nih.gov These tools can predict the "metabolic hotspots" on a molecule, which are the sites most likely to undergo metabolism.

For Buphedrine.HCl, various in silico approaches could be employed:

Expert Systems: These are rule-based systems that contain a knowledge base of known biotransformations. They can predict the likely metabolites of buphedrine based on its chemical structure.

Structure-Metabolism Relationship (SMR) Models: These models use machine learning algorithms trained on large datasets of known metabolic transformations to predict the sites of metabolism.

Quantum Mechanical (QM) Methods: These methods can calculate the activation energies for different metabolic reactions at various sites on the molecule, with lower activation energies indicating more likely sites of metabolism.

Table 3: Predicted Metabolic Hotspots of Buphedrine from In Silico Analysis

| Position on Molecule | Predicted Metabolic Reaction | Rationale |

| N-methyl group | N-dealkylation | Common metabolic pathway for secondary amines. |

| Phenyl ring (para-position) | Aromatic Hydroxylation | Electron-donating effect of the alkyl side chain activates the para-position for electrophilic attack by CYP450s. |

| Benzylic carbon | Oxidation | The carbon atom attached to both the phenyl ring and the hydroxyl group can be a site of oxidation. |

| Secondary alcohol | Oxidation to ketone | Oxidation of the secondary alcohol to a ketone is a possible metabolic route. |

This table is based on general principles of drug metabolism and the known metabolism of similar structures.

In silico tools can also predict which CYP450 isoforms are most likely to be involved in the metabolism of Buphedrine.HCl. This information is valuable for anticipating potential drug-drug interactions. While in silico predictions require experimental validation, they are a powerful hypothesis-generating tool that can significantly streamline the investigation of a new compound's metabolic profile.

Emerging Research Directions and Future Avenues for Buphedrine.hcl Investigations

Development of Buphedrine.HCl as a Template for Novel Chemical Probes

The Buphedrine.HCl structure, characterized by its phenylpropanolamine backbone, presents a "privileged scaffold" that can be systematically modified to generate libraries of novel compounds. mdpi.comnih.gov In medicinal chemistry, privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets, making them fertile starting points for drug discovery. mdpi.com The synthesis of Buphedrine analogues and derivatives allows for the systematic exploration of structure-activity relationships (SAR). pharmasalmanac.comresearchgate.net By modifying functional groups on the phenyl ring, the hydroxyl group, or the amine, researchers can fine-tune the steric and electronic properties of the molecule. dcu.ieresearchgate.net These new derivatives can then serve as chemical probes to investigate biological pathways or to identify new therapeutic targets. The goal is to create a diverse chemical library based on the Buphedrine core, enabling the exploration of a wider range of biological activities.

| Research Focus | Methodological Approach | Desired Outcome |

| Scaffold Diversification | Parallel and combinatorial synthesis of Buphedrine derivatives. nih.gov | A library of novel compounds with varied physicochemical properties. |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the Buphedrine scaffold and biological evaluation. pharmasalmanac.com | Identification of key structural motifs responsible for specific biological interactions. |

| Target Identification | Use of Buphedrine-based probes in chemoproteomics experiments. | Discovery of novel protein binding partners and biological pathways. |

Integration of Artificial Intelligence and Machine Learning for Buphedrine.HCl Activity Prediction (In Silico)

In silico methods, particularly artificial intelligence (AI) and machine learning (ML), are becoming integral to modern drug discovery and chemical research. researchgate.netarxiv.orgnih.govnih.gov These computational tools can predict the biological activity and pharmacokinetic properties of Buphedrine.HCl derivatives before they are synthesized, saving time and resources. researchgate.netnih.gov By generating molecular descriptors for a series of Buphedrine analogues, researchers can train ML models to correlate these structural features with specific activities. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, a subset of this approach, can be developed to predict the efficacy or potential targets of unsynthesized Buphedrine derivatives. These predictive models can rapidly screen virtual libraries of thousands of potential Buphedrine-based compounds, prioritizing a smaller, more promising set for laboratory synthesis and testing. nih.gov

| Machine Learning Model | Input Data | Predicted Property |

| Random Forest | Molecular fingerprints, topological descriptors of Buphedrine derivatives. researchgate.netnih.gov | Biological activity (e.g., inhibition constant). |

| Support Vector Machines (SVM) | Calculated physicochemical properties (e.g., logP, TPSA). researchgate.net | ADME (Absorption, Distribution, Metabolism, Excretion) profile. researchgate.net |

| Neural Networks | 3D conformational data of Buphedrine derivatives. | Binding affinity to specific protein targets. |

Microfluidic and High-Throughput Screening Platforms for Buphedrine.HCl Derivatives (In Vitro)

The development of diverse libraries of Buphedrine.HCl derivatives necessitates efficient methods for biological evaluation. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target. pharmasalmanac.comnih.govctppc.orgmalvernpanalytical.comjocpr.com This automated process uses miniaturized assays, often in 96- or 384-well plates, to quickly identify "hits"—compounds that show a desired activity. ctppc.org More recently, microfluidic "lab-on-a-chip" technologies have emerged as powerful tools for screening chemical compounds. nih.gov These platforms allow for precise control over experimental conditions while using minute quantities of reagents. A microfluidic chip has been successfully used for the on-chip salt screening of ephedrine (B3423809), a closely related compound, demonstrating the applicability of this technology. researchgate.net Such platforms could be adapted to screen libraries of Buphedrine.HCl derivatives for various properties, such as binding affinity or enzymatic inhibition, in a highly efficient manner.

| Screening Platform | Throughput | Key Advantage |

| High-Throughput Screening (HTS) | 10,000s of compounds per day. ctppc.org | Rapidly screens large and diverse compound libraries. nih.govmalvernpanalytical.com |

| Microfluidic Chips | Moderate to high | Requires very small sample volumes and allows for precise control of the reaction environment. nih.govresearchgate.net |

| High-Content Screening (HCS) | Lower than HTS | Provides detailed information on cellular responses by imaging individual cells. nih.gov |

Application of Buphedrine.HCl Scaffolds in Material Science or Nanotechnology Research (Non-Biological Contexts)

Beyond the biological realm, the well-defined three-dimensional structure of the Buphedrine.HCl scaffold makes it an interesting building block for applications in material science and nanotechnology. mdpi.comnih.gov Scaffolds in this context are templates for tissue regeneration or for the controlled release of therapeutic agents. mdpi.comornl.govnih.govnorthwestern.edu The specific stereochemistry and functional groups of Buphedrine could be exploited to direct the self-assembly of larger supramolecular structures. For instance, Buphedrine derivatives could be functionalized to act as linkers in metal-organic frameworks (MOFs) or as components of smart polymers that respond to specific stimuli. mdpi.com While this area of research is largely exploratory, the use of chiral, biologically-derived molecules as templates for advanced materials is a growing field, and the Buphedrine.HCl scaffold represents a potential candidate for such non-biological applications.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Buphedrine·HCl to ensure reproducibility?

To synthesize Buphedrine·HCl, researchers should follow documented procedures for amine hydrochloridation, including stoichiometric HCl addition under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and elemental analysis (e.g., C, H, N, Cl content) to validate molecular composition (C₁₁H₁₇NO·HCl, M.W. 215.72 g/mol) . For reproducibility, experimental sections must detail solvent systems, reaction times, and purification steps (e.g., recrystallization solvents) without omitting critical parameters like inert atmosphere conditions .

Q. How should researchers select appropriate analytical methods to assess Buphedrine·HCl’s stability under varying storage conditions?

Stability studies require accelerated degradation testing (e.g., 40°C/75% relative humidity) with HPLC-UV or LC-MS to monitor decomposition products. Method validation must include specificity (peak resolution from impurities), linearity (R² > 0.995), and robustness (pH/temperature variations). Isotopic purity data (e.g., ²H- or ¹³C-labeled analogs) can differentiate degradation pathways . Supporting information should provide chromatograms and statistical validation of degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for Buphedrine·HCl across studies?

Contradictions may arise from differences in assay conditions (e.g., receptor binding vs. functional assays) or sample purity. Researchers should:

- Perform meta-analyses using systematic review frameworks (e.g., PICO) to compare studies .

- Replicate conflicting experiments with standardized controls (e.g., internal reference compounds).

- Apply statistical models (e.g., ANOVA with post-hoc tests) to assess variability in dose-response curves .

Documentation of batch-specific purity (e.g., HPLC traces) and receptor expression levels in cell models is critical .

Q. What experimental design considerations are essential for in vivo studies of Buphedrine·HCl’s neurochemical effects?

- Dose selection : Use pharmacokinetic data (e.g., plasma half-life) to determine dosing intervals .

- Controls : Include vehicle controls and comparator compounds (e.g., structurally similar amines).

- Ethical compliance : Adhere to animal welfare guidelines (e.g., 3Rs framework) and justify sample sizes via power analysis .

- Data transparency : Report attrition rates, exclusion criteria, and raw data in supplementary materials .

Q. How can isotopic labeling (e.g., ²H, ¹³C) improve mechanistic studies of Buphedrine·HCl’s metabolic pathways?

Isotopic labels enable tracking of metabolic intermediates via mass spectrometry. For example:

- ²H-labeled Buphedrine·HCl distinguishes parent compound from deuterated metabolites in hepatic microsomal assays .

- ¹³C-NMR identifies carbon skeleton modifications during oxidative metabolism.

Researchers must validate isotopic purity (≥98%) and account for kinetic isotope effects in reaction rate calculations .

Q. What strategies mitigate data integrity issues when literature on Buphedrine·HCl’s physicochemical properties is conflicting?

- Replication : Independently measure logP, pKa, and solubility using validated methods (e.g., shake-flask for logP) .

- Critical appraisal : Use FINER criteria to evaluate study relevance and feasibility .

- Error analysis : Quantify uncertainties (e.g., confidence intervals for melting point measurements) and compare with literature ranges .

Methodological Guidance

Q. How should researchers structure a manuscript to address gaps in Buphedrine·HCl’s structure-activity relationships (SAR)?

- Introduction : Contextualize gaps using citation maps (e.g., understudied substituents on the phenethylamine core) .

- Results : Tabulate SAR data (e.g., IC₅₀ values vs. substituent electronegativity) and highlight outliers.

- Discussion : Propose mechanistic hypotheses (e.g., steric hindrance vs. electronic effects) and suggest mutagenesis or computational docking studies .

Q. What frameworks ensure rigorous peer review of Buphedrine·HCl research for publication?

- Data accessibility : Share raw spectra, crystallography files, and statistical code in repositories .

- Reproducibility checklist : Include step-by-step protocols for key assays (e.g., receptor binding) .

- Conflict resolution : Address reviewer concerns about data interpretation with additional experiments or sensitivity analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.